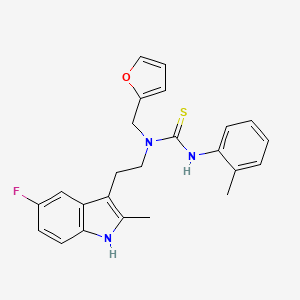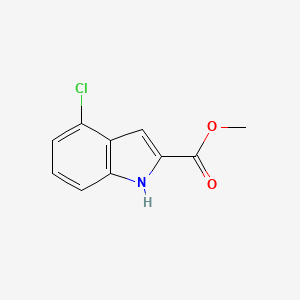
methyl 4-chloro-1H-indole-2-carboxylate
Descripción general
Descripción
Methyl 4-chloro-1H-indole-2-carboxylate is a chemical compound with a high affinity for aldehydes . It has been found to be effective against pancreatic cancer cells in vitro . It is also used as a reactant for the preparation of tryptophan dioxygenase inhibitors and cytotoxic agents against multidrug-resistant cancer cells .
Synthesis Analysis
The synthesis of methyl 4-chloro-1H-indole-2-carboxylate involves several steps. One method involves the use of phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt as carboxylic acid activators . Another method involves intramolecular coupling of the carboxylic acids using BOP as the coupling reagent in the presence of DIPEA in DMF .Molecular Structure Analysis
The molecular structure of methyl 4-chloro-1H-indole-2-carboxylate consists of a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
Methyl 4-chloro-1H-indole-2-carboxylate can undergo various chemical reactions. For instance, it can be used as a reactant for the preparation of tryptophan dioxygenase inhibitors and cytotoxic agents against multidrug-resistant cancer cells .Physical And Chemical Properties Analysis
Methyl 4-chloro-1H-indole-2-carboxylate is a solid substance with a molecular weight of 209.63 .Aplicaciones Científicas De Investigación
Antiviral Activity
- Scientific Field: Virology
- Application Summary: Indole derivatives have been reported to possess antiviral properties . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Preparation of Cytotoxic Agents
- Scientific Field: Oncology
- Application Summary: Methyl indole-4-carboxylate can be used as a reactant for the preparation of cytotoxic agents against multidrug-resistant cancer cells .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not specified in the source .
Preparation of Tryptophan Dioxygenase Inhibitors
- Scientific Field: Biochemistry
- Application Summary: Methyl indole-4-carboxylate can be used as a reactant for the preparation of tryptophan dioxygenase inhibitors .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not specified in the source .
Preparation of Anticancer Immunomodulators
- Scientific Field: Immunology
- Application Summary: Methyl indole-4-carboxylate can be used as a reactant for the preparation of pyridyl-ethenyl-indoles as potential anticancer immunomodulators .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not specified in the source .
Synthesis of Alkaloids
- Scientific Field: Organic Chemistry
- Application Summary: Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Methods of Application: The Fischer indole synthesis of hydrazine 9 using HOAc/HCl under reflux gives 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole .
- Results or Outcomes: The outcomes of this application were not specified in the source .
Preparation of Inhibitors of Protein Kinases
- Scientific Field: Biochemistry
- Application Summary: Methyl indole-5-carboxylate can be used for the biosynthesis of inhibitors of protein kinases .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not specified in the source .
Synthesis of (±)-Dibromophakellin and Analogs
- Scientific Field: Organic Chemistry
- Application Summary: Indole-2-carboxylic acid, a related compound, can be used as a reactant for the total synthesis of (±)-dibromophakellin and its analogs .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not specified in the source .
Synthesis of Pyrrolizidine Alkaloid (±)-Trachelanthamidine
- Scientific Field: Organic Chemistry
- Application Summary: Indole-2-carboxylic acid can also be used as a reactant for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not specified in the source .
Preparation of Diphenylsulfonium Ylides from Martin′s Sulfurane
- Scientific Field: Organic Chemistry
- Application Summary: Methyl indole-5-carboxylate can be used for the preparation of diphenylsulfonium ylides from Martin′s sulfurane .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not specified in the source .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-chloro-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWSTLMSXZPPMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-chloro-1H-indole-2-carboxylate | |
CAS RN |
230291-43-7 | |
| Record name | methyl 4-chloro-1H-indole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

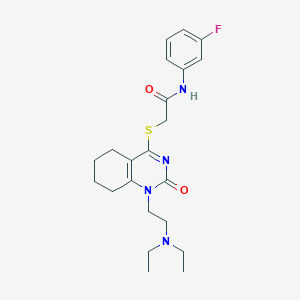
![Ethyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2734125.png)
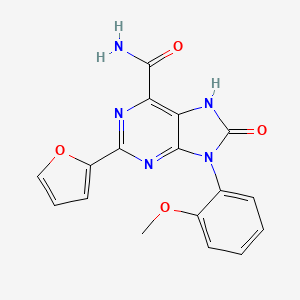
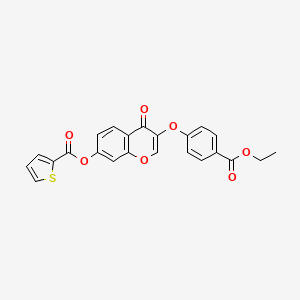
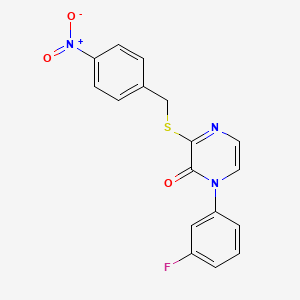
![2-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2734130.png)
![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2734131.png)
![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2734133.png)
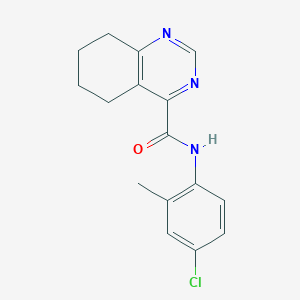
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2734137.png)
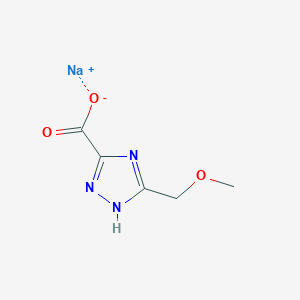
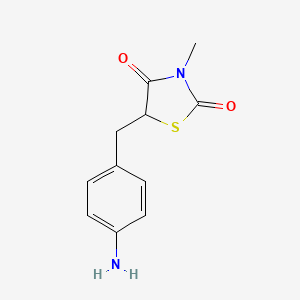
![1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}piperidine](/img/structure/B2734141.png)
